7-Methylisochinolin

Übersicht

Beschreibung

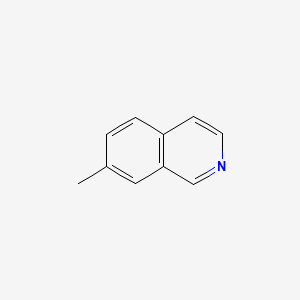

7-Methylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. 7-Methylisoquinoline is a structural isomer of quinoline and is known for its unique chemical properties and applications in various fields.

Synthetic Routes and Reaction Conditions:

Pomeranz–Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst to form isoquinoline derivatives, including 7-Methylisoquinoline.

Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamine derivatives with a dehydrating agent such as phosphorus oxychloride to form isoquinoline derivatives.

Industrial Production Methods:

Coal Tar Extraction: Isoquinoline and its derivatives, including 7-Methylisoquinoline, can be extracted from coal tar through fractional crystallization and selective extraction methods.

Types of Reactions:

Oxidation: 7-Methylisoquinoline can undergo oxidation reactions to form N-oxides.

Reduction: Reduction of 7-Methylisoquinoline can lead to the formation of tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can occur at the pyridine ring.

Major Products Formed:

N-oxides: Formed through oxidation reactions.

Tetrahydroisoquinoline Derivatives: Formed through reduction reactions.

Substituted Isoquinolines: Formed through electrophilic and nucleophilic substitution reactions.

Chemistry:

Catalysis: 7-Methylisoquinoline is used as a ligand in coordination chemistry and catalysis.

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Biology and Medicine:

Pharmacology: Isoquinoline derivatives have shown potential as therapeutic agents for various diseases, including cancer and neurological disorders.

Biological Studies: Used as a probe in biochemical studies to understand enzyme mechanisms and interactions.

Industry:

Dyes and Pigments: Used in the production of dyes and pigments due to its aromatic properties.

Material Science: Incorporated into polymers and materials for enhanced properties.

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung

7-Methylisochinolin ist eine Verbindung, die als potenzielles Gerüst in der Arzneimittelentwicklung identifiziert wurde. Seine Struktur findet sich sowohl in komplexen als auch in einfachen Alkaloiden, die aus verschiedenen Pflanzen isoliert wurden und antivirale und antimikrobielle Aktivitäten gezeigt haben . Die Möglichkeit, eine Methylgruppe an C1 von Isochinolinen einzuführen, wie bei der Synthese von 7-Hydroxy-6-methoxy-1-methylisochinolin gezeigt, eröffnet Möglichkeiten für weitere Funktionalisierung und die Entwicklung neuer Arzneimittelkandidaten .

Synthese von Naturprodukten

Das Isochinolin-Ringsystem, einschließlich Derivaten wie this compound, ist für die Synthese von Naturprodukten von Bedeutung. Hochsubstituierte Isochinoline sind wichtige Gerüste in diesen Synthesen, und effektive synthetische Ansätze zur Einführung verschiedener Substituenten sind entscheidend . Diese Vielseitigkeit macht this compound zu einem wertvollen Zwischenprodukt bei der Herstellung komplexer Naturstoffe.

Chemische Forschung

In der chemischen Forschung kann this compound aufgrund seiner Stabilität und Reaktivität als Reagenz oder Katalysator verwendet werden. Die höhere Elektronendichte der Verbindung an bestimmten Positionen beeinflusst ihre Reaktivität und die Reaktivität von Substituenten, die an den Ring gebunden sind . Diese Eigenschaft ist nützlich in verschiedenen chemischen Reaktionen, bei denen eine kontrollierte Reaktivität erforderlich ist.

Farbstoff- und Pigmentindustrie

Isochinolin-Derivate sind bekannt für ihre Anwendung in der Farbstoff- und Pigmentindustrie. Das Vorhandensein des Isochinolin-Ringsystems in this compound lässt auf seine mögliche Verwendung bei der Herstellung neuer Farbstoffe mit spezifischen Eigenschaften für industrielle Anwendungen schließen .

Wirkmechanismus

Isoquinolines

are a large group of natural products . They are the fusion products of a benzene ring and a pyridine nucleus . Isoquinoline-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Target of Action

Isoquinoline-based compounds are known to interact with various biological targets, including infective pathogens and components of neurodegenerative disorders .

Mode of Action

Isoquinoline-based compounds generally interact with their targets to exert their biological activities .

Biochemical Pathways

Isoquinoline-based compounds can affect various biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

The pharmacokinetics of a compound can greatly affect its bioavailability and therapeutic effects .

Result of Action

The effects would depend on the compound’s specific targets and mode of action .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 7-Methylisoquinoline are not fully understood due to limited research. As a derivative of isoquinoline, it may share some biochemical characteristics. Isoquinoline is a weak base, with a pKa of 5.14 . It forms adducts with Lewis acids, such as BF3 .

Cellular Effects

Isoquinoline alkaloids, which include 7-Methylisoquinoline, have been found to have antioxidant properties .

Molecular Mechanism

The molecular mechanism of 7-Methylisoquinoline is not well-studied. Isoquinoline and its derivatives are known to interact with various biomolecules. For example, they can undergo quaternization and conversion to N-oxides .

Metabolic Pathways

Isoquinoline alkaloids are known to derive from the aromatic amino acid tyrosine .

Vergleich Mit ähnlichen Verbindungen

Isoquinoline: The parent compound with similar structural features but without the methyl group at the 7-position.

Quinoline: A structural isomer with the nitrogen atom in a different position, leading to different chemical properties.

Tetrahydroisoquinoline: A reduced form of isoquinoline with different reactivity and applications.

Uniqueness of 7-Methylisoquinoline:

- The presence of the methyl group at the 7-position enhances its reactivity and allows for unique substitution patterns compared to isoquinoline and quinoline.

- Its specific structure makes it a valuable intermediate in organic synthesis and a potential therapeutic agent.

Biologische Aktivität

7-Methylisoquinoline, a heterocyclic compound, is part of the isoquinoline family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of 7-Methylisoquinoline, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by data tables and research findings.

Chemical Structure and Properties

7-Methylisoquinoline has the chemical formula and is characterized by a methyl group at the 7-position of the isoquinoline structure. Its molecular structure contributes to its unique biological activities.

Antimicrobial Activity

Research indicates that 7-Methylisoquinoline exhibits notable antimicrobial properties. Various derivatives have demonstrated efficacy against different bacterial strains and fungi.

Table 1: Antimicrobial Activity of 7-Methylisoquinoline Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 7-methylisoquinoline-1-carboxylate | E. coli, S. aureus | 32 µg/mL |

| (E)-5-Bromo-N'-hydroxy-7-methylisoquinoline-1-carboximidamide | C. albicans | 16 µg/mL |

These findings suggest that modifications to the isoquinoline structure can enhance antimicrobial efficacy, making it a promising candidate for further development in treating infections.

Anticancer Activity

7-Methylisoquinoline has shown potential in cancer research, particularly in inducing apoptosis in tumor cells. Several studies have highlighted its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic activity of 7-Methylisoquinoline against human lung cancer cells (A549). The results indicated:

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis through caspase activation.

The compound's ability to induce cell death in cancer cells while sparing normal cells underscores its therapeutic potential in oncology .

Neuroprotective Effects

The neuroprotective properties of isoquinolines have been a focus of recent research, with implications for diseases like Alzheimer's. Preliminary studies suggest that 7-Methylisoquinoline may offer protective effects on neuronal cells.

Research Findings: Neuroprotection in Cell Models

In vitro studies using neuronal cell lines exposed to oxidative stress revealed:

- Cell Viability : Increased by 30% with treatment of 7-Methylisoquinoline.

- Mechanism : Reduction in reactive oxygen species (ROS) production and modulation of neuroinflammatory pathways.

These results highlight the compound's potential as a neuroprotective agent .

Eigenschaften

IUPAC Name |

7-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVUMHXXXAATFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202322 | |

| Record name | 7-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54004-38-5 | |

| Record name | 7-Methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54004-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054004385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Methylisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P8C8S39D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the synthetic routes to access 7-Methylisoquinoline derivatives?

A1: Several synthetic approaches have been explored to obtain 7-Methylisoquinoline derivatives. One method involves a multistep procedure starting from m-methyl-N-acetylbenzylamine. This route utilizes Friedel-Crafts reaction, nitrile hydrolysis, esterification, and ultimately leads to the formation of the desired 7-Methylisoquinoline core []. Another interesting approach leverages the aryne chemistry. Reacting 2-bromo-1,4-dimethylbenzene with arylacetonitriles in the presence of lithium diisopropylamide (LDA) can yield 1-aminoisoquinolines, including those possessing a 7-methyl substituent []. This reaction proceeds through a tandem addition-rearrangement pathway involving a benzyne intermediate.

Q2: Can you provide an example of a specific 7-Methylisoquinoline derivative and its structural characterization?

A2: One example is 3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline. While not a direct 7-Methylisoquinoline, this compound incorporates the core structure with additional functional groups. Its crystal structure reveals a dihedral angle of 85.21° between the 1,3-dioxolane group and the 2-hydrazino-7-methylisoquinoline unit []. The molecule adopts a specific conformation influenced by intramolecular hydrogen bonds.

Q3: How does the structure of 1-aminoisoquinolines, particularly those with a 7-methyl group, influence their reactivity?

A3: The presence of a methyl group at the 7-position of 1-aminoisoquinolines can significantly impact their reactivity. For instance, in the synthesis of 1-amino-3,8-dipyridylmethyl-7-methylisoquinoline, the 7-methyl group plays a crucial role in directing the lithiation step []. The lithium diisopropylamide (LDA) selectively deprotonates the methyl group adjacent to the cyano group due to resonance stabilization of the resulting carbanion. This selective lithiation is key to the subsequent reaction with another molecule of pyridylacetonitrile, ultimately leading to the formation of the target 1-aminoisoquinoline.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.